![molecular formula C20H23N3O4 B2355568 ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate CAS No. 932997-75-6](/img/structure/B2355568.png)
ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate
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Description
The compound is a derivative of benzoic acid, with an ethyl ester group attached to the carboxyl group. The benzene ring is further substituted with an acetyl-amino group, which is connected to a tetrahydrocinnolin-2-one structure. The tetrahydrocinnolin-2-one structure contains a six-membered ring fused with a pyridine ring, which has a carbonyl group at the 3-position and a methyl group at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The tetrahydrocinnolin-2-one part of the molecule would likely adopt a conformation that minimizes steric strain . The benzene ring could participate in π-π stacking interactions due to its aromatic nature .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The amide group could participate in nucleophilic acyl substitution or hydrolysis. The tetrahydrocinnolin-2-one structure could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its size and complexity. Its solubility would depend on the solvent used. It might be soluble in organic solvents due to its large hydrophobic regions .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The compound’s large size and complexity suggest that it could potentially interact with multiple targets .
Future Directions
properties
IUPAC Name |
ethyl 3-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-20(26)14-5-4-6-16(10-14)21-18(24)12-23-19(25)11-15-9-13(2)7-8-17(15)22-23/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKBEUJUZKPCLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate |
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